molecular formula C15H14N3Na2O11PS2 B14115794 Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid

Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid

Cat. No.: B14115794
M. Wt: 553.4 g/mol
InChI Key: LGAHYNANLQMXPF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

iso-PPADS tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, altering the chemical structure and properties of the compound.

    Substitution: Substitution reactions, particularly involving the sulfonic acid groups, are common.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

iso-PPADS tetrasodium salt has a wide range of scientific research applications, including:

Mechanism of Action

iso-PPADS tetrasodium salt exerts its effects by antagonizing purinergic P2X receptors. It binds to these receptors, inhibiting their activation by extracellular nucleotides like ATP. This inhibition prevents the downstream signaling pathways that would normally be triggered by receptor activation. The molecular targets of iso-PPADS tetrasodium salt include P2X1, P2X2, P2X3, and P2Y1 receptors . The pathways involved in its mechanism of action are primarily related to purinergic signaling, which plays a role in various physiological and pathological processes .

Comparison with Similar Compounds

iso-PPADS tetrasodium salt is often compared with other purinergic receptor antagonists, such as:

These comparisons highlight the unique potency and receptor selectivity of iso-PPADS tetrasodium salt, making it a valuable tool in purinergic signaling research.

Properties

Molecular Formula

C15H14N3Na2O11PS2

Molecular Weight

553.4 g/mol

IUPAC Name

disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid

InChI

InChI=1S/C15H16N3O11PS2.2Na/c1-8-14(20)11(7-19)10(4-5-30(21,22)23)15(16-8)18-17-12-6-9(31(24,25)26)2-3-13(12)32(27,28)29;;/h2-3,6-7,20H,4-5H2,1H3,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

LGAHYNANLQMXPF-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)CCP(=O)([O-])[O-])C=O)O.[Na+].[Na+]

Origin of Product

United States

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